BenchChemオンラインストアへようこそ!

UNC1999

Epigenetics Drug Discovery Chemical Probe

UNC1999 is the definitive, orally bioavailable dual inhibitor of EZH2 and EZH1, offering a selectivity profile (>10,000-fold over other methyltransferases) that EZH2-selective agents like GSK126 cannot replicate. This is essential for research in MLL-rearranged leukemias, where EZH1 compensates for EZH2 loss. Supplied with the matched negative control UNC2400 for rigorous target validation. A 35% oral bioavailability and a 155-fold therapeutic window ensure reliable, low-toxicity results in long-term in vivo studies. Purchase UNC1999 for unambiguous, publication-ready data.

Molecular Formula C33H43N7O2
Molecular Weight 569.7 g/mol
CAS No. 1431612-23-5
Cat. No. B611576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC1999
CAS1431612-23-5
SynonymsUNC1999;  UNC 1999;  UNC-1999; 
Molecular FormulaC33H43N7O2
Molecular Weight569.7 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C
InChIInChI=1S/C33H43N7O2/c1-7-8-24-15-23(6)37-33(42)28(24)19-35-32(41)27-16-26(17-30-29(27)20-36-40(30)22(4)5)25-9-10-31(34-18-25)39-13-11-38(12-14-39)21(2)3/h9-10,15-18,20-22H,7-8,11-14,19H2,1-6H3,(H,35,41)(H,37,42)
InChIKeyDPJNKUOXBZSZAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UNC1999: A Quantitative Guide to the First Orally Bioavailable Dual EZH2/EZH1 Inhibitor


UNC1999 (CAS: 1431612-23-5) is a small-molecule chemical probe that functions as a potent, selective, and SAM-competitive dual inhibitor of the histone lysine methyltransferases EZH2 and EZH1. It was the first reported orally bioavailable inhibitor of both wild-type and mutant EZH2, as well as EZH1, a closely related H3K27 methyltransferase that shares 96% sequence identity with EZH2 in its catalytic domain [1]. The compound is a structural analog of the EZH2-selective inhibitor GSK126, but was designed with modifications to confer dual EZH2/EZH1 activity [2].

Why EZH2-Selective Inhibitors Cannot Substitute for UNC1999's Dual EZH2/EZH1 Activity


Generic substitution of EZH2 inhibitors is precluded by fundamental differences in target selectivity. EZH2-selective agents like GSK126, EPZ-6438, and CPI-1205 cannot recapitulate the dual EZH2/EZH1 inhibition of UNC1999 [1]. This is critical because EZH2 and EZH1 are not functionally redundant; inhibition of both enzymes is necessary to block the progression of certain cancers, such as mixed-lineage leukemia (MLL)-rearranged leukemias, where EZH1 can compensate for EZH2 loss [2]. The data below quantitatively defines the precise selectivity profile of UNC1999, demonstrating why it cannot be simply replaced by a closely related analog without compromising experimental or therapeutic outcomes.

Quantitative Differentiation of UNC1999: Head-to-Head Data vs. EZH2 Inhibitors and Controls


Dual EZH2/EZH1 Biochemical Potency and Ki Value vs. EZH2-Selective GSK126

UNC1999 inhibits both EZH2 and EZH1 with high potency (IC50 = 2 nM and 45 nM, respectively, in cell-free assays) [1]. In contrast, GSK126 is a selective EZH2 inhibitor (IC50 = 9.9 nM) and lacks significant EZH1 activity [2]. The Ki of UNC1999 for the EZH2 SAM binding site is 4.6 nM [3].

Epigenetics Drug Discovery Chemical Probe

Selectivity Profile: UNC1999 Shows 10,000-Fold Selectivity for EZH2 Over a Panel of 15 Other Methyltransferases

UNC1999 was profiled against a panel of 15 other lysine, arginine, and DNA methyltransferases. It exhibited >10,000-fold selectivity for EZH2 over these off-targets [1]. In a panel of 50 kinases, UNC1999 showed ≤20% maximal inhibition at 10,000 nM, and limited activity against 44 GPCRs, transporters, and ion channels, with notable binding only to CXCR2 (Ki = 65 nM), HRH3 (Ki = 300 nM), SLC6A2 (Ki = 1500 nM), and SIGMA1R (Ki = 4700 nM) [2]. In contrast, many EZH2 inhibitors, including GSK126, exhibit broader kinase and epigenetic off-target profiles that can confound experimental interpretation.

Epigenetics Chemical Biology Selectivity Profiling

Cellular H3K27me3 Inhibition and Low Cytotoxicity: 155-Fold Window vs. Inactive Control UNC2400

In MCF10A cells, UNC1999 reduced H3K27me3 levels with an IC50 of 124 ± 11 nM, while the inactive analog UNC2400 showed negligible inhibition [1]. UNC1999 exhibited low cytotoxicity (EC50 = 19,200 ± 1,200 nM) in the same assay, providing a 155-fold therapeutic window between target engagement and cell toxicity [1]. This contrasts with GSK126, which displays higher cytotoxicity in some cell lines and lacks a matched inactive control compound.

Cell Biology Epigenetics Target Engagement

Anti-Proliferative Efficacy in EZH2-Mutant DLBCL: EC50 of 633 nM vs. Control UNC2400

In DB cells, a diffuse large B-cell lymphoma (DLBCL) line harboring the EZH2 Y641N gain-of-function mutation, UNC1999 inhibited cell proliferation with an EC50 of 633 ± 101 nM [1]. The inactive analog UNC2400 had no effect [2]. This is in contrast to EZH2-selective inhibitors like GSK126, which are less effective in MLL-rearranged leukemia models due to their inability to inhibit EZH1 [3].

Cancer Biology Lymphoma Targeted Therapy

Oral Bioavailability and Sustained In Vivo Plasma Exposure: 35% F and >100 nM for 20 Hours

UNC1999 is orally bioavailable in mice, with a bioavailability (F) of 35% following a 25 mg/kg oral dose [1]. The Cmax was 2.1 μM, Tmax 2 h, and the terminal half-life was 4.5 h [1]. Plasma concentrations remained above 100 nM for 20-24 hours following a single 50 mg/kg oral or intraperitoneal dose [2]. In contrast, the structurally similar EZH2 inhibitor GSK126 has poor oral bioavailability of only 0.2% in wild-type mice, which limits its utility for chronic in vivo studies [3].

Pharmacokinetics In Vivo Drug Development

Optimal Application Scenarios for UNC1999 Based on Quantitative Differentiation


In Vivo Studies Requiring Oral Dosing in EZH2-Dependent Tumor Models

UNC1999 is uniquely suited for chronic oral dosing in mouse models of cancer, including MLL-rearranged leukemia and EZH2-mutant lymphoma. Its 35% oral bioavailability and sustained plasma levels above the cellular IC50 for >20 hours enable convenient, repeat dosing without the need for intravenous administration or specialized formulations [1]. This is a significant advantage over GSK126 (0.2% oral bioavailability) and other EZH2 inhibitors that require parenteral administration or genetic knockout models for adequate exposure [2].

Target Validation Studies Requiring Matched Active/Inactive Probe Pairs

UNC1999 should be used in conjunction with its inactive analog UNC2400 for rigorous target validation experiments. UNC2400 is structurally matched to UNC1999 but has >1,000-fold lower potency for EZH2/EZH1, making it an ideal negative control to distinguish on-target effects from off-target or compound-specific toxicity [1]. This is particularly critical for long-term cell-based assays, where UNC1999's 155-fold therapeutic window (H3K27me3 IC50 = 124 nM vs. toxicity EC50 = 19,200 nM) ensures minimal cytotoxicity at effective concentrations [1].

Studies of EZH1-Dependent Compensation in Cancer

In cancer models where EZH1 compensates for EZH2 inhibition, such as MLL-rearranged leukemias, UNC1999 is the preferred chemical probe due to its dual EZH2/EZH1 activity (IC50 = 2 nM and 45 nM, respectively) [1]. EZH2-selective inhibitors like GSK126 and EPZ-6438 fail to fully suppress H3K27me3 and tumor growth in these contexts because EZH1 remains active and maintains the PRC2-mediated repressive mark [2]. UNC1999's dual inhibition is therefore required for robust target engagement and therapeutic response in these specific malignancies [2].

High-Confidence Selectivity Profiling and Chemical Biology

UNC1999 is the tool of choice for experiments requiring stringent target selectivity. Its >10,000-fold selectivity over a panel of 15 methyltransferases and ≤20% inhibition of 50 kinases at 10,000 nM ensures that biological effects are primarily driven by EZH2/EZH1 inhibition [1]. This high selectivity, combined with the availability of the inactive control UNC2400, makes UNC1999 a gold-standard chemical probe for dissecting PRC2 biology and validating EZH2/EZH1 as therapeutic targets in a wide range of cancer and developmental models [1].

Quote Request

Request a Quote for UNC1999

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.